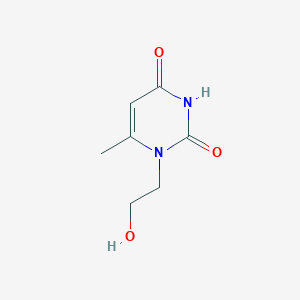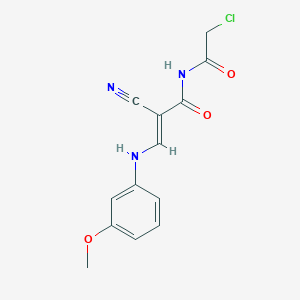
methyl N-(2-hydroxyphenyl)carbamate
Overview
Description
Methyl N-(2-hydroxyphenyl)carbamate, also known as methyl 2-hydroxyphenylcarbamate, is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is characterized by the presence of a carbamate group attached to a hydroxyphenyl moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl N-(2-hydroxyphenyl)carbamate is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been observed that it can undergo electrophilic amination with sodium azide in polyphosphoric acid (ppa) at 55–60°c . This reaction regioselectively affords various aminophenylcarbamates, indicating that the amino group enters the ortho position with respect to the hydroxy or methoxy group .
Biochemical Pathways
The compound’s ability to undergo electrophilic amination suggests that it may be involved in the synthesis of aminophenylcarbamates
Result of Action
Its ability to undergo electrophilic amination and produce various aminophenylcarbamates suggests that it may have significant effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s electrophilic amination reaction occurs optimally at 55–60°C in polyphosphoric acid This suggests that temperature and pH could potentially influence the compound’s action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
Methyl N-(2-hydroxyphenyl)carbamate has been shown to undergo electrophilic amination, a process that involves the addition of an amino group to the compound . This reaction is facilitated by the presence of a hydroxyphenyl group in the compound, which activates the benzene ring for electrophilic substitution .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its electrophilic amination property . This process could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Carbamates are known to be involved in various metabolic processes, potentially interacting with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-(2-hydroxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with 2-hydroxyaniline under suitable conditions. Another method includes the use of N-substituted carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols . These reactions typically require mild conditions and can be carried out in the presence of catalysts such as indium triflate or tin catalysts .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and economical routes. The use of carbonylimidazolide in water with a nucleophile provides an efficient method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high-purity products through simple filtration.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamate group into amines.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for amination, trifluoroacetic acid for deprotection, and various oxidizing agents for oxidation reactions . The conditions for these reactions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions include aminophenylcarbamates, substituted phenols, and quinones . These products are often used as intermediates in further chemical synthesis.
Scientific Research Applications
Methyl N-(2-hydroxyphenyl)carbamate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl N-(2-hydroxyphenyl)carbamate can be compared with other similar compounds, such as:
Methyl N-phenylcarbamate: Lacks the hydroxy group, making it less reactive in certain substitution reactions.
Methyl N-(4-methoxyphenyl)carbamate: Contains a methoxy group instead of a hydroxy group, altering its reactivity and applications.
Methyl N-(4-nitrophenyl)carbamate: The presence of a nitro group significantly changes its chemical properties and reactivity.
The uniqueness of this compound lies in its hydroxy group, which enhances its reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
methyl N-(2-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)9-6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVPURTXCYPXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chloropropyl)-5-[[(2-chloro-3-pyridinyl)amino]methylidene]-3-cyclohexyl-1,3-diazinane-2,4,6-trione](/img/structure/B429420.png)
![1-butyl-5-[(2,5-dichloroanilino)methylene]-3-octyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429424.png)
![ethyl 3-{[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]amino}benzoate](/img/structure/B429425.png)
![4-[(4-bromoanilino)methylene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B429426.png)
![4-[1-(tert-butylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B429427.png)
![2-(4-chlorophenyl)-4-{[(4-{[(2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]amino}butyl)amino]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B429431.png)
![5-(N-{4-nitrophenyl}ethanehydrazonoyl)-1-[10-(5-(N-{4-nitrophenyl}ethanehydrazonoyl)-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)decyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B429433.png)
![4-[(4-aminoanilino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B429437.png)
![Ethyl 2-{[(ethoxycarbonyl)amino]carbonyl}-3-(3-methoxyanilino)acryloylcarbamate](/img/structure/B429438.png)
![N-(2-{[6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino}-2-oxoethyl)benzamide](/img/structure/B429439.png)
![5-[(2,5-dichloroanilino)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B429440.png)


![N-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)carbonyl]urea](/img/structure/B429446.png)
